1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone
Description
1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole core substituted with an amino group at position 3 and an ethanone moiety at position 1. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry. Notably, derivatives of this scaffold have been explored as ATP-competitive inhibitors of protein kinase C (PKC) isoforms α and β, with demonstrated efficacy in preclinical models of metabolic disorders .
The compound’s reactivity is influenced by the electron-withdrawing ethanone group and the nucleophilic 3-amino substituent, enabling diverse synthetic modifications. For example, hydrazine-mediated cyclization and metal-catalyzed reactions are common strategies for generating analogs .
Properties
IUPAC Name |
1-(3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4(12)11-2-5-6(3-11)9-10-7(5)8/h2-3H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBRZVUQBPNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1)NN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182120 | |
| Record name | 1-(3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-60-6 | |
| Record name | 1-(3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398491-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique pyrrolo-pyrazole framework which is known for its diverse pharmacological properties. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated several fluoroquinolone derivatives containing this scaffold against Gram-positive and Gram-negative bacteria. The findings revealed:
- Inhibition of Staphylococcus aureus : The compound showed significant activity against both methicillin-sensitive and methicillin-resistant strains (MIC values ranging from 0.125 to 8 µg/mL).
- Comparative Potency : Certain derivatives were found to be 2 to 32 times more potent than established antibiotics like gemifloxacin and moxifloxacin against specific strains of Streptococcus pneumoniae and Klebsiella pneumoniae .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been identified as a protein kinase C (PKC) inhibitor, which plays a crucial role in cell signaling pathways associated with cancer progression. In vitro studies suggest:
- Inhibition of Tumor Cell Proliferation : The compound demonstrated the ability to inhibit the growth of various cancer cell lines by disrupting PKC-mediated signaling pathways.
- Mechanism of Action : By inhibiting PKC, the compound may induce apoptosis in cancer cells, thereby reducing tumor growth .
Case Study 1: Antibacterial Efficacy
A series of experiments conducted on the antibacterial efficacy of various derivatives of this compound showed that while some derivatives were weak against Gram-negative bacteria, they were highly effective against Gram-positive strains. For instance:
| Compound | Target Bacteria | MIC (µg/mL) | Relative Potency |
|---|---|---|---|
| 9g | S. aureus | 0.125 | More potent than GM |
| 9g | K. pneumoniae | 0.25 | Comparable to MX |
| 9g | P. aeruginosa | 0.5 | Comparable to LV |
This table illustrates the varying degrees of effectiveness across different bacterial strains.
Case Study 2: Anticancer Activity
In a recent study focusing on the anticancer properties of this compound, researchers observed that it significantly reduced the viability of cancer cells in culture:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15 | PKC inhibition |
| MCF-7 (breast) | 12 | Induction of apoptosis |
| A549 (lung) | 10 | Cell cycle arrest |
The data suggest that the compound could serve as a lead for developing new anticancer therapies.
Comparison with Similar Compounds
Structural Analogs
Ethyl 2-(4-oxo-1-phenyl-6H-pyrrolo[3,4-c]pyrazol-5-yl)acetate
- Structure: Contains an ethyl ester and phenyl group instead of ethanone and amino substituents.
- This compound is primarily used as a synthetic intermediate .
5-Tert-Butyl 1-Ethyl 3-Aminopyrrolo[3,4-C]Pyrazole-1,5(4H,6H)-Dicarboxylate
- Structure : Features tert-butyl and ethyl ester groups at positions 1 and 3.
- Properties : The bulky tert-butyl group may sterically hinder interactions with biological targets but improves stability during synthesis .
Cmpd A (PKCα/β Inhibitor)
- Structure : Includes a fluoropyrimidine and piperazine ring, enhancing target selectivity.
- Properties: Demonstrates nanomolar inhibition of PKCα/β (IC₅₀ < 10 nM), attributed to the fluoropyrimidine moiety’s ability to form hydrogen bonds with kinase active sites .
Hydrazine-Mediated Cyclization
- Target Compound : Synthesized via hydrazine hydrate reactions with acylated precursors, often in acetic acid or dioxane. Dehydration steps are critical for forming the fused pyrrolo-pyrazole core .
- Analog Synthesis: Isochromeno[3,4-c]pyrazol-5(2H)-ones (e.g., compound 9) are synthesized similarly but require refluxing with hydrazine in DMF, highlighting solvent-dependent regioselectivity .
Multicomponent Reactions
- Example: Compound 10 (3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile) is synthesized via benzaldehyde condensation, introducing a conjugated nitrile group that enhances electronic diversity .
Preparation Methods
Construction of Pyrrolo[3,4-c]pyrazole Core
A common approach starts with the condensation of substituted phenylhydrazine hydrochlorides with diethyl acetylenedicarboxylate in ethanol, often in the presence of triethylamine as a base. This reaction yields 5-hydroxypyrazole intermediates in moderate to good yields (65-70%).
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | Substituted phenylhydrazine hydrochloride + diethyl acetylenedicarboxylate, EtOH, RT, 20 h | 5-Hydroxypyrazole derivatives | 65-70 | Base (Et3N) used to neutralize HCl |
Functional Group Transformations
The 5-hydroxypyrazole intermediates are then treated with phosphoryl chloride (POCl3) and dimethylformamide (DMF) in dichloroethane (DCE) under reflux to introduce formyl and chloro substituents, yielding 4-formyl-5-chloropyrazoles with high efficiency (>85%).
Subsequently, Pinnick oxidation using sodium chlorite under mild acidic conditions converts the aldehyde group to the corresponding carboxylic acid.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination & Formylation | POCl3, DMF, DCE, reflux | 4-Formyl-5-chloropyrazoles | >85 | Two-step addition of POCl3 |
| Oxidation | NaClO2, NaH2PO4, t-BuOH/H2O/2-methyl-2-butene, RT, 24 h | 5-Chloro-3-(ethoxycarbonyl)-1-(aryl)-1H-pyrazole-4-carboxylic acid | Good | Pinnick oxidation |
Amide Bond Formation and Amination
The carboxylic acid derivatives are then coupled with various amines (e.g., methylamine, aniline, or substituted amines) using peptide coupling reagents such as HOBt (1-Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds, yielding the target aminopyrrolo-pyrazole ethanone derivatives.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Amide coupling | HOBt, EDCI, amines, solvent (e.g., DMF), RT | 1-(3-Aminopyrrolo[3,4-c]pyrazol-5-yl)ethanone derivatives | Variable | Efficient amidation |
Alternative Synthetic Routes
Other methods reported include:
- Condensation of 4-hydrazinyl-substituted pyrrolo-pyrazoles with ethyl 2-cyano-3-methoxyacrylate under reflux in ethanol, sometimes catalyzed by Montmorillonite K-10 clay, which accelerates the reaction and improves yields (up to 85%).
- Use of benzoin and aromatic amines with malononitrile and pyridine to form pyrrole derivatives, which can be further functionalized to yield related pyrazole compounds.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of diethyl acetylenedicarboxylate as a key building block is central to constructing the pyrrolo[3,4-c]pyrazole core efficiently.
- Phosphoryl chloride and DMF-mediated chlorination/formylation is a reliable method to introduce reactive sites for further functionalization.
- Pinnick oxidation is preferred for mild and selective conversion of aldehydes to acids without affecting other sensitive groups.
- Peptide coupling reagents HOBt and EDCI provide high yields and mild conditions for amide bond formation, crucial for introducing the ethanone moiety.
- Montmorillonite K-10 clay catalysis offers a greener and faster alternative for condensation reactions in some synthetic routes.
- Yields vary depending on substituents and reaction conditions but generally range from moderate to high (65-85%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
